2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester, also known as Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, is a chemical compound with the molecular formula . This compound features a piperidine ring substituted with a carboxylic acid ethyl ester and a chloroethyl group. Its structure includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is characterized by the presence of both an ethyl ester and a chlorine atom attached to the carbon chain.
The compound is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including bronchodilators and other therapeutic agents .
The reactivity of 2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester can be attributed to its functional groups. Key reactions include:
These reactions are vital for modifying the compound for further applications in pharmaceutical synthesis .
2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester exhibits several biological activities. It has been studied for its role as an intermediate in the synthesis of Umeclidinium Bromide, a medication used in treating chronic obstructive pulmonary disease (COPD) . Additionally, compounds with similar structures have shown varying degrees of activity against different biological targets, including:
The synthesis of 2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester typically involves several steps:
This compound has significant applications in medicinal chemistry:
Its unique structure allows it to participate in various
Interaction studies involving 2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester focus on its reactivity with biological molecules:
Understanding these interactions is crucial for evaluating the safety and efficacy of drugs derived from this compound .
Several compounds share structural similarities with 2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester. Here are some examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-Chloro-1-piperidinecarboxylate | Chlorine at position 4 | Different positioning of chlorine atom |
| Ethyl 1-(2-bromoethyl)piperidine-4-carboxylate | Bromine instead of chlorine | Potentially different biological activity |
| Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate | Longer carbon chain with chlorine | Variability in pharmacological properties |
These compounds illustrate variations in halogen substitution and chain length that can significantly impact their biological activities and synthetic pathways. The unique positioning of the chloroethyl group in 2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester distinguishes it from these related compounds, influencing its reactivity and potential applications .
The synthesis of 2-piperidinecarboxylic acid, 1-chloro-, ethyl ester often begins with ethyl isonipecotate, a readily available precursor. A patented method involves reacting ethyl isonipecotate with 1-bromo-2-chloroethane in acetone using triethylamine as a base, yielding ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. This step, conducted at 25°C for 17 hours, achieves a 65.6% yield after purification via flash chromatography. The reaction’s selectivity is challenged by dimer formation, which accounts for 14.0% of the product mixture. To mitigate this, post-reaction solvent exchange with n-heptane and vacuum distillation are employed to isolate the monomeric product.
A complementary approach utilizes chloroacetyl chloride for N-acetylation of ethyl 4-piperidinecarboxylate in dichloromethane at 0°C. This single-step method avoids dimerization but requires precise stoichiometry, with 2-chloroacetyl chloride added at half the molar equivalent of the amine. The resultant product is purified via aqueous extraction and brine washing, achieving near-quantitative yields under optimized conditions.
Solvent selection critically influences reaction efficiency and product purity. Acetone is preferred for alkylation reactions due to its polar aprotic nature, which stabilizes intermediates without participating in side reactions. In contrast, dichloromethane’s low polarity facilitates rapid N-acetylation by minimizing solvation of the nucleophilic amine. Post-reaction workups often involve solvent exchanges to n-heptane or ethyl acetate to precipitate salts and byproducts.
Catalytic mechanisms vary by pathway. Lithium diisopropylamide (LDA) mediates cyclization of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate into 1-azabicyclo[2.2.2]octane derivatives at temperatures between −50°C and 25°C. This base-induced intramolecular cyclization proceeds via deprotonation and nucleophilic attack, forming the bicyclic structure in 55.1% yield. For hydrogenation steps, palladium-carbon (Pd/C) catalysts enable aromatic ring saturation under ambient conditions, avoiding high-pressure systems used in earlier methods.
Halogenation kinetics exhibit strong temperature dependence. The reaction of ethyl isonipecotate with 1-bromo-2-chloroethane proceeds optimally at 25°C, with lower temperatures slowing the SN2 mechanism and higher temperatures favoring dimerization. Conversely, N-acetylation with chloroacetyl chloride requires 0°C to suppress hydrolysis and over-acylation.
Industrial protocols emphasize temperature control during exothermic stages. For example, the addition of sodium borohydride to pyridinium salts must occur under ice-cooling to prevent runaway reductions. Post-reaction quenching with water or methanol further stabilizes intermediates, ensuring consistent product profiles across batches.
Scaling these syntheses introduces challenges such as solvent recovery, catalyst costs, and byproduct management. Flash chromatography, while effective for lab-scale purification, is impractical industrially; alternatives include acid-base extraction and anti-solvent crystallization. For instance, treating crude 1-azabicyclo[2.2.2]octane-4-carboxylate with hydrochloric acid precipitates the hydrochloride salt, which is filtered and dried.
Yield optimization focuses on minimizing dimer formation. Reducing the molar excess of 1-bromo-2-chloroethane from 2.0 to 1.5 equivalents decreases dimer yield from 14.0% to 5.8%. Similarly, substituting sodium borohydride with milder reductants like lithium aluminum hydride improves selectivity in pyridinium salt reductions.
Industrial workflows also prioritize solvent recycling. Acetone and n-heptane are distilled from reaction mixtures and reused, reducing material costs by 30–40%. Catalyst recovery, particularly Pd/C, is achieved through filtration and reactivation, though residual palladium contamination remains a concern for pharmaceutical-grade products.
Molecular dynamics simulations of the 2-piperidinecarboxylic acid, 1-chloro-, ethyl ester-sigma-1 receptor complex provide comprehensive insights into the dynamic stability and conformational behavior of the protein-ligand interaction [7] [8]. The simulation protocol employed explicit solvent conditions with periodic boundary conditions to accurately represent the physiological environment and ensure realistic protein-ligand dynamics [7] [9]. Extended simulation timescales of 100 nanoseconds were utilized to capture long-term stability patterns and identify potential conformational transitions within the binding complex [7] [8].
The root mean square deviation analysis demonstrates that the protein-ligand complex achieves structural equilibrium within the initial 20 nanoseconds of simulation, with subsequent trajectory showing stable oscillations around a well-defined average structure [7] [8]. The root mean square fluctuation analysis reveals that the binding site residues exhibit reduced flexibility compared to surface-exposed regions, indicating stabilization upon ligand binding [7] [10]. The radius of gyration calculations confirm that the overall protein structure remains compact throughout the simulation period, suggesting that ligand binding does not induce significant global conformational changes [7] [10].
Table 2: Molecular Dynamics Simulation Parameters and Results for Protein-Ligand Complex
| Parameter | Value | Standard Deviation |
|---|---|---|
| Simulation Time (ns) | 100.0 | 0.00 |
| Temperature (K) | 310.0 | 0.50 |
| Pressure (bar) | 1.0 | 0.01 |
| RMSD Plateau (Å) | 2.1 | 0.30 |
| RMSF Average (Å) | 1.4 | 0.20 |
| Radius of Gyration (Å) | 15.8 | 0.40 |
| Hydrogen Bonds Average | 3.2 | 0.80 |
| Binding Free Energy ΔG (kcal/mol) | -28.7 | 2.1 |
The hydrogen bond analysis throughout the simulation trajectory reveals persistent intermolecular contacts between the ligand and key binding site residues [7] [8]. The average number of hydrogen bonds remains consistently above three throughout the simulation, indicating stable electrostatic interactions that contribute significantly to binding affinity [8] [11]. The binding pose metadynamics analysis confirms that the ligand remains stably bound within the binding pocket, with minimal deviations from the initial docked conformation [8].
Water molecule dynamics within the binding site demonstrate that specific water molecules form bridging interactions between the ligand and protein, contributing to the overall binding stability [12] [8]. The solvation analysis reveals that the binding event results in the displacement of approximately five water molecules from the binding pocket, contributing favorably to the binding entropy [11] [9]. These molecular dynamics findings collectively demonstrate that 2-piperidinecarboxylic acid, 1-chloro-, ethyl ester forms a thermodynamically stable complex with the sigma-1 receptor under physiological conditions [7] [8].
Quantum mechanical calculations employing density functional theory methods provide detailed insights into the electronic structure and chemical reactivity of 2-piperidinecarboxylic acid, 1-chloro-, ethyl ester [13] [14]. The computational analysis utilized multiple basis sets including 6-31G(d,p) and 6-311++G(d,p) with hybrid functionals such as B3LYP and M06-2X to ensure reliable electronic structure predictions [14] [15]. The geometry optimization calculations reveal that the compound adopts a stable chair conformation for the piperidine ring with the carboxyl ester substituent occupying an equatorial position [13] [16].
The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the piperidine nitrogen and carbonyl oxygen atoms, indicating these sites as potential electron-donating regions [14] [15]. The lowest unoccupied molecular orbital extends across the entire molecular framework with significant contribution from the ester carbonyl group, suggesting this region as susceptible to nucleophilic attack [16] [17]. The energy gap between frontier molecular orbitals of approximately 4.25 electron volts indicates moderate chemical reactivity and reasonable kinetic stability [15] [17].
Table 3: Quantum Mechanical Analysis - Electronic Structure Properties of 2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester
| Electronic Property | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
|---|---|---|---|
| HOMO Energy (eV) | -6.24 | -6.18 | -6.41 |
| LUMO Energy (eV) | -1.87 | -1.93 | -1.74 |
| Energy Gap (eV) | 4.37 | 4.25 | 4.67 |
| Ionization Potential (eV) | 6.24 | 6.18 | 6.41 |
| Electron Affinity (eV) | 1.87 | 1.93 | 1.74 |
| Electronegativity (eV) | 4.06 | 4.06 | 4.08 |
| Chemical Hardness (eV) | 2.19 | 2.13 | 2.34 |
| Global Softness (eV⁻¹) | 0.46 | 0.47 | 0.43 |
| Electrophilicity Index (eV) | 3.77 | 3.88 | 3.56 |
| Dipole Moment (Debye) | 2.84 | 2.91 | 2.76 |
The molecular electrostatic potential surface analysis reveals regions of positive and negative electrostatic potential that correlate with the observed binding interactions in the molecular docking studies [14] [15]. The nitrogen atom of the piperidine ring exhibits a region of negative electrostatic potential, consistent with its role as a hydrogen bond acceptor and electrostatic interaction site [16] [18]. The chlorine atom displays moderate negative potential, suggesting potential for weak electrostatic interactions with positively charged residues [13] [19].
The natural bond orbital analysis provides insights into the charge distribution and electronic delocalization patterns within the molecule [14] [18]. The calculations reveal significant charge transfer from the piperidine nitrogen to the carbonyl carbon, resulting in enhanced electrophilicity of the ester group [16] [18]. The global reactivity descriptors including chemical hardness, global softness, and electrophilicity index collectively indicate that the compound exhibits balanced reactivity suitable for biological interactions while maintaining sufficient stability for pharmaceutical applications [15] [17] [18].
The molecular mechanics Poisson-Boltzmann surface area calculations provide quantitative estimates of the binding free energy for the 2-piperidinecarboxylic acid, 1-chloro-, ethyl ester-sigma-1 receptor complex [20] [11]. The computational protocol employed single trajectory analysis using snapshots extracted from the molecular dynamics simulation to ensure consistent conformational sampling between bound and unbound states [11] [9]. The binding free energy decomposition analysis reveals the relative contributions of different energetic components to the overall binding affinity [20] [21].
The van der Waals energy component provides the most favorable contribution to binding with a value of -42.8 kcal/mol, reflecting the extensive hydrophobic and dispersion interactions between the ligand and the binding site residues [11] [21]. The electrostatic interaction energy contributes -18.6 kcal/mol to the binding affinity, primarily arising from interactions between the protonated piperidine nitrogen and negatively charged amino acid residues [20] [11]. The polar solvation energy represents an unfavorable contribution of +35.2 kcal/mol, reflecting the energetic cost of desolvating both the ligand and protein binding site upon complex formation [9] [21].
Table 4: MM-PBSA Binding Free Energy Decomposition Analysis
| Energy Component | Mean | Standard Error | Contribution (%) |
|---|---|---|---|
| Van der Waals Energy (kcal/mol) | -42.8 | 2.1 | 58.3 |
| Electrostatic Energy (kcal/mol) | -18.6 | 3.4 | 25.3 |
| Polar Solvation Energy (kcal/mol) | 35.2 | 4.2 | -47.9 |
| Nonpolar Solvation Energy (kcal/mol) | -5.4 | 0.8 | 7.4 |
| Total Binding Energy (kcal/mol) | -31.6 | 2.8 | 108.1 |
| Entropic Contribution (kcal/mol) | 2.9 | 1.2 | -9.9 |
| Net Binding Free Energy (kcal/mol) | -28.7 | 2.1 | 98.2 |
The nonpolar solvation energy provides a modest favorable contribution of -5.4 kcal/mol, representing the hydrophobic effect associated with removing nonpolar surface area from aqueous solution upon binding [20] [9]. The entropic contribution, estimated through normal mode analysis, results in an unfavorable term of +2.9 kcal/mol, reflecting the loss of translational, rotational, and conformational degrees of freedom upon binding [11] [21]. The net binding free energy of -28.7 kcal/mol indicates strong binding affinity consistent with the observed nanomolar binding constants for related piperidine derivatives [1] [3].
Table 5: Molecular Orbital Analysis and Chemical Reactivity Descriptors
| Molecular Orbital/Descriptor | Energy/Value | Localization |
|---|---|---|
| HOMO | -6.18 | Piperidine Ring + C=O |
| LUMO | -1.93 | Entire Molecule |
| HOMO-1 | -7.42 | Aromatic System |
| LUMO+1 | -0.86 | Ester Group |
| Chemical Potential (μ) | -4.06 | N/A |
| Global Hardness (η) | 2.13 | N/A |
| Global Softness (S) | 0.47 | N/A |
| Electrophilicity (ω) | 3.88 | N/A |
| Nucleophilicity Index (N) | 2.84 | N/A |
| Maximum Charge Transfer (ΔNmax) | 1.91 | N/A |
The sigma-1 receptor represents a unique and poorly understood biological target that functions as a ligand-regulated chaperone protein at the endoplasmic reticulum, modulating calcium signaling through the inositol 1,4,5-trisphosphate receptor [1]. Research has demonstrated that 2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester exhibits significant affinity for sigma-1 receptors, with structural features that align with established pharmacophore requirements for this target [2] [3].
Binding assay protocols utilizing radioligand displacement techniques with ³Hpentazocine have confirmed the agonist activity of related piperidine carboxylate derivatives. The protonation state of the piperidine nitrogen appears critical for receptor engagement, with compounds maintaining greater than 80% protonated form at physiological pH demonstrating optimal binding characteristics [4]. Computational modeling studies have identified key amino acid residues involved in ligand-receptor interactions, including specific hydrogen bonding patterns with Glu172 in the sigma-1 receptor binding site [2].
Table 1: Sigma-1 Receptor Binding Affinities of Piperidine Derivatives
| Compound | Ki (σ1R) nM | Ki (σ2R) nM | Selectivity Ratio (σ2R/σ1R) | pKa | Protonated Form (pH 7.4) |
|---|---|---|---|---|---|
| Piperidine carboxylate 1 | 3.2 ± 0.7 | 104 ± 15 | 32.5 | 8.03 | 81.01% |
| Piperidine carboxylate 2 | 24 ± 5.0 | 1199 ± 226 | 49.9 | 8.03 | 81.01% |
| Piperidine carboxylate 3 | 8.9 ± 1.3 | 234 ± 43 | 26.3 | 9.46 | 99.12% |
| Haloperidol (reference) | 2.6 ± 0.4 | 77 ± 18 | 29.6 | 8.20 | 86.19% |
The molecular dynamics simulations have revealed crucial binding interactions between the compound and the sigma-1 receptor cupin-fold domain, with the piperidine ring engaging in favorable conformational arrangements within the receptor binding cavity [3] [6]. These findings support the therapeutic potential of 2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester as a sigma-1 receptor modulator for neurological and psychiatric applications.
The acetylcholinesterase inhibitory activity of 2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester demonstrates distinct mechanistic features that distinguish it from classical cholinesterase inhibitors. Piperidine derivatives bearing carboxylic acid ester functionalities have shown potent inhibitory activity against acetylcholinesterase with IC50 values ranging from 0.50 to 71.7 micromolar depending on substitution patterns [7] [8].
The inhibition mechanism appears to involve dual-site binding, engaging both the catalytic anionic site and the peripheral anionic site of acetylcholinesterase [7]. Kinetic studies have revealed mixed-type inhibition characteristics, suggesting that the compound interacts with multiple binding regions within the enzyme active site gorge [9]. The piperidine moiety specifically interacts with the anionic site through ionic interactions, while the ethyl ester and chloro substituents provide additional hydrophobic contacts with surrounding amino acid residues [10].
Structure-activity relationship analysis has demonstrated that the basic nitrogen atom of the piperidine ring plays a crucial role in acetylcholinesterase binding affinity. Compounds lacking the basic nitrogen functionality showed dramatically reduced inhibitory activity, confirming the importance of the protonated amine for enzyme interaction [10] [11]. The chloroacetyl group contributes to selectivity between acetylcholinesterase and butyrylcholinesterase, with selectivity indices favoring acetylcholinesterase inhibition by factors of 18,000-fold in optimal derivatives [10].
Table 2: Cholinesterase Inhibition Data for Piperidine Carboxylate Derivatives
| Compound Structure | AChE IC50 (μM) | BuChE IC50 (μM) | Selectivity (BuChE/AChE) | Inhibition Type |
|---|---|---|---|---|
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 0.00056 | 10.08 | 18,000 | Mixed-type |
| Piperidinylethoxy benzaldehyde derivative | 0.50 ± 0.05 | >100 | >200 | Mixed-type |
| N-Benzyl piperidine amide | 30.06% at 10 μM | - | - | Non-competitive |
| Piperidine-4-methanthiol ester | 1 order higher | 2 orders lower | 10-fold | Selective |
Molecular docking studies have elucidated the binding mode within the acetylcholinesterase active site, revealing that the piperidine ring positions optimally for π-π stacking interactions with Trp84 in the bottom gorge of the enzyme [8]. The chloro substituent provides additional van der Waals contacts with hydrophobic residues lining the active site cavity, contributing to the overall binding affinity and residence time [7].
Functional validation through modified Ellman assay protocols has confirmed the selective acetylcholinesterase inhibition, with minimal cross-reactivity against other esterases. The compound demonstrates excellent selectivity profiles compared to traditional substrates, showing one order of magnitude higher selectivity for acetylcholinesterase over butyrylcholinesterase [12].
Comprehensive pharmacophore analysis reveals significant structural similarities between 2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester and established haloperidol analogues, particularly in terms of receptor binding profiles and molecular recognition features. Both compound classes share critical pharmacophoric elements including a basic piperidine nitrogen, aromatic ring systems, and strategically positioned functional groups that enable multitarget engagement [4] [21].
The pharmacophore mapping studies demonstrate that both haloperidol and piperidine carboxylate derivatives exhibit similar three-dimensional spatial arrangements of key functional groups. The distance between the basic nitrogen and aromatic centers, combined with the positioning of electron-withdrawing substituents, creates comparable molecular recognition patterns for sigma receptor binding [4] [22]. Specifically, both compound classes maintain optimal geometric relationships for engaging the sigma-1 receptor binding cavity with high affinity.
Quantitative structure-activity relationship analysis has identified shared molecular descriptors between haloperidol analogues and piperidine carboxylate derivatives. Both series demonstrate optimal activity when molecular refractivity values range from 0.6 to 1.96, hydrophobic parameters (π) fall between 0.56 and 1.98, and the compounds maintain appropriate electronic characteristics for receptor binding [21]. The correlation between predicted and experimental activities shows R² values exceeding 0.787, validating the pharmacophore models.
Table 4: Comparative Pharmacophore Analysis
| Molecular Descriptor | Haloperidol Range | Piperidine Carboxylate Range | Optimal Values |
|---|---|---|---|
| Molecular Refractivity (MR) | 0.09-1.96 | 0.1-1.50 | 0.6-1.25 |
| Hydrophobic Parameter (π) | -0.67 to 1.98 | -0.28 to 1.53 | 0.56-1.02 |
| Hammett Constant (σ) | -0.37 to 1.28 | -0.17 to 0.98 | 0.23-0.56 |
| pIC50 (M) | -4.72 to -6.02 | -4.89 to -5.67 | >-5.3 |
The comparative analysis reveals that both haloperidol and piperidine carboxylate derivatives assume similar pharmacophoric elements when compared to well-known sigma-1 receptor ligands such as 4-IBP and PD144418 [4]. The computational docking studies show comparable binding poses within the sigma-1 receptor binding site, with both compound classes forming similar hydrogen bonding networks and hydrophobic interactions with key amino acid residues.
Molecular dynamics simulations have confirmed that both haloperidol analogues and piperidine carboxylate derivatives exhibit similar binding kinetics and thermodynamic profiles when interacting with sigma receptors. The root mean square deviation values during simulation trajectories show comparable stability patterns, with both compound classes maintaining stable binding conformations over extended simulation periods [3] [6].